Ethyl 5-carbamoyl-4-methyl-2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]thiophene-3-carboxylate
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Overview
Description
ETHYL 5-CARBAMOYL-4-METHYL-2-{[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO}THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The unique structure of this compound, which includes a triazolo-pyrimidine core, makes it a valuable target for medicinal chemistry research.
Preparation Methods
The synthesis of ETHYL 5-CARBAMOYL-4-METHYL-2-{[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO}THIOPHENE-3-CARBOXYLATE involves multiple steps. One common method includes the reaction of substituted aldehydes with ethyl acetoacetate and urea in ethanol, catalyzed by hydrochloric acid under reflux conditions . This reaction forms the pyrimidine core, which is then further modified to introduce the triazole and thiophene groups. Industrial production methods often utilize microwave irradiation to enhance reaction rates and yields, providing an eco-friendly and efficient synthesis route .
Chemical Reactions Analysis
ETHYL 5-CARBAMOYL-4-METHYL-2-{[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO}THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.
Condensation: The compound can undergo condensation reactions with various amines to form amide derivatives.
Scientific Research Applications
ETHYL 5-CARBAMOYL-4-METHYL-2-{[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO}THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Medicine: Its antiviral and anticancer activities are being explored for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of ETHYL 5-CARBAMOYL-4-METHYL-2-{[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO}THIOPHENE-3-CARBOXYLATE involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. It interacts with molecular targets such as ATF4 and NF-kB proteins, reducing the expression of stress markers and inflammatory cytokines . This inhibition leads to neuroprotective and anti-inflammatory effects, making it a promising compound for treating neurodegenerative diseases.
Comparison with Similar Compounds
Similar compounds include other triazolo-pyrimidine derivatives, such as:
1,2,4-Triazolo[1,5-a]pyridines: These compounds also exhibit a range of biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
Indole derivatives: Known for their antiviral and anticancer properties, these compounds share some functional similarities with triazolo-pyrimidine derivatives.
Methyl-1H-1,2,4-triazole-3-carboxylate: Used in the synthesis of nucleoside analogues, this compound is structurally related and exhibits similar biological activities.
ETHYL 5-CARBAMOYL-4-METHYL-2-{[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO}THIOPHENE-3-CARBOXYLATE stands out due to its unique combination of a triazolo-pyrimidine core with a thiophene ring, providing a distinct set of properties and applications.
Properties
Molecular Formula |
C15H14N6O4S |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
ethyl 5-carbamoyl-4-methyl-2-([1,2,4]triazolo[1,5-a]pyrimidine-2-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C15H14N6O4S/c1-3-25-14(24)8-7(2)9(10(16)22)26-13(8)19-12(23)11-18-15-17-5-4-6-21(15)20-11/h4-6H,3H2,1-2H3,(H2,16,22)(H,19,23) |
InChI Key |
WFDJARUSZULKLY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2=NN3C=CC=NC3=N2 |
Origin of Product |
United States |
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